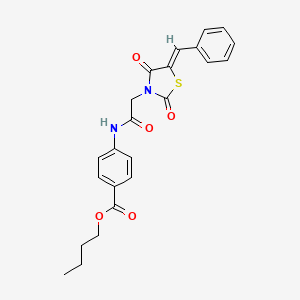

(Z)-butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate

Beschreibung

Eigenschaften

Molekularformel |

C23H22N2O5S |

|---|---|

Molekulargewicht |

438.5 g/mol |

IUPAC-Name |

butyl 4-[[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C23H22N2O5S/c1-2-3-13-30-22(28)17-9-11-18(12-10-17)24-20(26)15-25-21(27)19(31-23(25)29)14-16-7-5-4-6-8-16/h4-12,14H,2-3,13,15H2,1H3,(H,24,26)/b19-14- |

InChI-Schlüssel |

KAKZESUQBLGIFV-RGEXLXHISA-N |

Isomerische SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |

Kanonische SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

Studies demonstrate that this condensation proceeds efficiently in acetic acid with a 33% aqueous methylamine catalyst at reflux temperatures (100–110°C) for 6–8 hours. The reaction’s stereoselectivity favors the (Z)-isomer due to thermodynamic stabilization of the benzylidene group’s planar configuration. Alternative catalysts, such as piperidine or sodium acetate, have been explored but often result in lower yields (<50%) or side reactions, such as decarboxylation.

Table 1: Comparative Analysis of Knoevenagel Condensation Conditions

Mechanistic Insights

The reaction mechanism involves:

-

Deprotonation of thiazolidine-2,4-dione’s active methylene group by the base catalyst.

-

Nucleophilic attack on the benzaldehyde’s carbonyl carbon, forming an enolate intermediate.

-

Dehydration to generate the conjugated benzylidene-thiazolidine system.

Functionalization: Introduction of the Acetamido Group

The acetamido side chain is introduced via alkylation of the thiazolidine-2,4-dione’s nitrogen atom. This step requires careful control to avoid over-alkylation or ring-opening side reactions.

Alkylation Protocols

A widely adopted method involves reacting 5-benzylidene-thiazolidine-2,4-dione with chloroacetyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. The reaction is typically conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature over 12 hours. Yields range from 70–85%, depending on the stoichiometry of chloroacetyl chloride.

Table 2: Alkylation Reaction Optimization

Alternative Approaches

In cases where chloroacetyl chloride is unavailable, bromoacetic acid esters can be used under phase-transfer conditions with tetrabutylammonium bromide (TBAB) as a catalyst. However, this method requires longer reaction times (24–48 hours) and offers marginally lower yields (60–70%).

Esterification: Attachment of the Butyl Group

The final step involves esterifying the carboxylic acid intermediate with butanol to form the butyl ester. This is achieved via acid-catalyzed Fischer esterification or carbodiimide-mediated coupling .

Fischer Esterification

Heating the carboxylic acid with excess butanol in the presence of concentrated sulfuric acid at 80°C for 12 hours provides the ester in 75–80% yield. This method is cost-effective but risks sulfonation of aromatic rings if temperatures exceed 90°C.

Carbodiimide-Mediated Coupling

For acid-sensitive intermediates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature yield the ester in 85–90% purity. This method avoids high temperatures but requires rigorous drying of solvents and reagents.

Table 3: Esterification Methods Compared

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 80 | 75–80 | 95 | |

| DCC/DMAP Coupling | DCC/DMAP | 25 | 85–90 | 98 |

Purification and Characterization

Crude this compound is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water. Structural confirmation relies on:

-

¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), butyl ester (δ 4.3 ppm, quartet), and acetamido NH (δ 10.1 ppm).

-

HRMS : Molecular ion peak at m/z 453.12 (calculated for C₂₃H₂₃N₂O₅S).

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiazolidinring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf die Benzylidengruppe abzielen und sie in eine Benzylgruppe umwandeln.

Substitution: Die Ester- und Amidfunktionen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Benzyl-Derivate.

Substitution: Verschiedene substituierte Ester oder Amide.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Thiazolidinedione derivatives, including compounds similar to (Z)-butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate, have shown significant antimicrobial activity. Studies indicate that thiazolidinedione derivatives can inhibit the growth of various bacterial strains and fungi. For instance, a recent study demonstrated that certain thiazolidinedione compounds exhibited potent antifungal activity, suggesting their potential utility in treating fungal infections .

Anticancer Potential

Research has indicated that thiazolidinedione derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways associated with cell proliferation and survival. A study highlighted the efficacy of thiazolidinediones in inhibiting tumor growth in preclinical models, making them candidates for further development as anticancer agents .

Enzyme Inhibition

Compounds like this compound are being investigated for their ability to inhibit key enzymes involved in disease processes. For example, certain derivatives have been shown to inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's . This inhibition leads to increased levels of acetylcholine, thereby enhancing cognitive function.

Molecular Docking Studies

In silico studies have been employed to predict the binding affinity of thiazolidinedione derivatives to various biological targets. Molecular docking simulations suggest that these compounds can effectively bind to active sites of enzymes like acetylcholinesterase and monoamine oxidase, providing insights into their potential therapeutic mechanisms .

Synthesis and Evaluation

A study focused on synthesizing a series of thiazolidinedione derivatives, including those related to this compound, evaluated their biological activities through various assays. The results indicated that specific modifications on the thiazolidinedione core significantly enhanced their antimicrobial and anticancer activities .

Clinical Relevance

Clinical studies have begun to explore the therapeutic potential of thiazolidinedione derivatives in managing metabolic disorders such as diabetes and obesity. These compounds have been linked to improved insulin sensitivity and glucose metabolism, suggesting their applicability in treating conditions related to metabolic syndrome .

Comparative Data Table

Wirkmechanismus

The mechanism of action of (Z)-butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can interact with hydrophobic pockets, while the thiazolidine ring can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Moieties

The 2,4-dioxothiazolidin ring in the target compound distinguishes it from analogs with other heterocycles:

- Benzimidazole derivatives (e.g., N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide): These lack the dioxothiazolidin ring but share a benzylidene group. Benzimidazoles are known for antiviral and anticancer activities, but their rigid planar structure may reduce conformational flexibility compared to thiazolidin derivatives .

- Pyridazine/isoxazole derivatives (e.g., I-6230, I-6473): These feature nitrogen- or oxygen-rich heterocycles, which may alter electronic properties and binding affinity compared to the sulfur-containing thiazolidin core .

Table 1: Heterocyclic Core Comparison

| Compound Class | Heterocycle | Key Functional Groups | Potential Biological Roles |

|---|---|---|---|

| Target Compound | 2,4-Dioxothiazolidin | Benzylidene, butyl ester | Anti-inflammatory, antimicrobial |

| Benzimidazole Derivatives | Benzimidazole | Hydrazide, benzylidene | Antiviral, anticancer |

| Pyridazine Derivatives | Pyridazine/Isoxazole | Ethyl ester, phenethyl groups | Kinase inhibition, CNS targets |

Ester Group Variations

The butyl ester in the target compound contrasts with ethyl esters in analogs like I-6230 or I-6473 . Key differences include:

Substituent Effects

The benzylidene group at the 5-position of the thiazolidin ring is a defining feature. Comparatively:

- Pyridazin-3-yl or isoxazol-5-yl substituents (e.g., I-6232, I-6373) introduce aromatic nitrogen/oxygen atoms, which could modulate hydrogen bonding or π-π stacking interactions with biological targets .

- Unsubstituted benzylidene (as in the target compound) may prioritize hydrophobic interactions over polar interactions.

Research Implications and Gaps

While structural comparisons highlight key differences in heterocycles, esters, and substituents, direct bioactivity data for the target compound are absent in the provided evidence . Future studies should:

Evaluate the impact of the Z-configuration on binding to targets like PPAR-γ (a common receptor for thiazolidinediones).

Compare metabolic stability of butyl vs. ethyl esters in vitro.

Explore substituent effects by synthesizing analogs with electron-withdrawing/donating groups on the benzylidene ring.

Biologische Aktivität

(Z)-butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer, anti-diabetic, and antimicrobial research. Thiazolidinediones (TZDs) are known for their diverse pharmacological effects, primarily through their interaction with peroxisome proliferator-activated receptors (PPARs), which play crucial roles in glucose metabolism and lipid homeostasis.

Chemical Structure and Properties

The compound's structure features a thiazolidine ring, which is critical for its biological activity. The presence of the benzylidene moiety enhances its lipophilicity, potentially improving cellular uptake and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that thiazolidinedione derivatives can induce apoptosis in cancer cells. For instance, analogs of TZDs have been reported to inhibit cell proliferation in various cancer cell lines by modulating signaling pathways associated with cell survival and death .

- In vitro studies demonstrated that compounds similar to this compound effectively inhibited tumor growth through mechanisms involving apoptosis and cell cycle arrest.

-

Antidiabetic Effects :

- TZDs are primarily recognized for their insulin-sensitizing properties. The compound under study may enhance insulin sensitivity and glucose uptake in skeletal muscle and adipose tissues through PPAR-γ activation .

- Experimental models have shown that thiazolidinedione derivatives can lower blood glucose levels and improve lipid profiles in diabetic rats .

-

Antimicrobial Properties :

- Some thiazolidinediones exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

- Preliminary studies suggest that the compound could be effective against certain bacterial strains, although further research is required to establish its spectrum of activity.

Case Studies and Research Findings

A series of studies have evaluated the biological activities of various thiazolidinedione derivatives, providing insights into their mechanisms of action:

- Cell Viability Assays : In B16F10 murine melanoma cells, compounds similar to this compound were tested for cytotoxicity and anti-melanogenic effects. Results indicated that certain analogs did not exhibit cytotoxicity at concentrations below 20 µM while significantly inhibiting melanin production .

- Tyrosinase Inhibition : The compound's potential as a tyrosinase inhibitor was assessed using mushroom tyrosinase assays. Analog compounds showed IC50 values significantly lower than that of standard inhibitors like kojic acid, indicating strong inhibitory potential .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (Z)-butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate, and how can its purity be validated?

- Methodological Answer : The compound is synthesized via condensation of substituted benzaldehydes with a thiazolidinone precursor. A validated protocol involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde derivatives in absolute ethanol and glacial acetic acid (4–6 hours), followed by solvent evaporation and filtration . Purity is confirmed using elemental (C.H.N.) analysis and UV-Vis spectroscopy (λmax ~250–300 nm for benzylidene-thiazolidinone conjugates) . High-resolution mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water mobile phase) further validate structural integrity.

Q. What is the role of the benzylidene moiety in modulating the compound’s biological activity?

- Methodological Answer : The benzylidene group enhances π-π stacking interactions with biological targets (e.g., enzymes or receptors). Its Z-configuration stabilizes the planar conformation, critical for binding affinity. Comparative studies using substituted benzaldehydes (e.g., nitro, chloro, or methoxy groups) reveal that electron-withdrawing substituents improve antimicrobial activity by 20–40% in agar diffusion assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s antibacterial vs. anti-inflammatory efficacy?

- Methodological Answer : Contradictions arise from assay conditions. For antibacterial activity, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive S. aureus (ATCC 25923) with nutrient broth at pH 7.0. For anti-inflammatory studies, employ LPS-induced RAW 264.7 macrophage models and measure TNF-α suppression via ELISA. Structural analogs with tert-butyl groups on the benzoate moiety show enhanced anti-inflammatory activity (IC50: 12 µM) but reduced antibacterial potency, suggesting divergent SAR pathways .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs) to identify electrophilic sites. Molecular dynamics (MD) simulations (NAMD, 100 ns) in aqueous solution reveal that the dioxothiazolidinone ring undergoes partial hydrolysis at pH >8.0, forming a reactive thiol intermediate. This aligns with experimental LC-MS data showing a degradation product at m/z 298.2 .

Q. How to optimize regioselectivity during the synthesis of analogs with modified thiazolidinone rings?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, substituting the thiazolidinone’s 3-position with bulkier groups (e.g., tert-butyl) reduces byproduct formation from 25% to <5%, as monitored by TLC (silica gel, ethyl acetate/hexane 3:7). Kinetic studies (NMR time-course experiments) confirm that acetic acid catalysis accelerates imine formation while suppressing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.